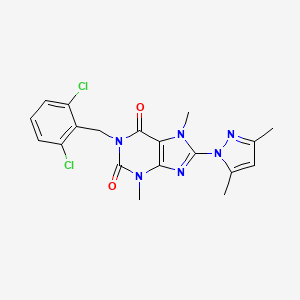

1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 1014075-05-8

Cat. No.: VC6542096

Molecular Formula: C19H18Cl2N6O2

Molecular Weight: 433.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014075-05-8 |

|---|---|

| Molecular Formula | C19H18Cl2N6O2 |

| Molecular Weight | 433.29 |

| IUPAC Name | 1-[(2,6-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C19H18Cl2N6O2/c1-10-8-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3 |

| Standard InChI Key | BATKNWQMZLEVDU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C |

Introduction

Chemical Identity

Chemical Name:

1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Molecular Formula:

C18H19Cl2N5O2

Molecular Weight:

408.28 g/mol

Structural Features:

The compound is a purine derivative with substitutions at the 1-, 8-, 3-, and 7-positions. It contains:

-

A 2,6-dichlorobenzyl group at the 1-position.

-

A 3,5-dimethylpyrazole moiety at the 8-position.

-

Methyl groups at the 3- and 7-positions.

-

A purine dione backbone.

Synthesis Pathways

The synthesis of this compound typically involves multistep organic reactions. Below is a generalized synthetic route:

-

Preparation of Purine Core:

The purine dione backbone is synthesized using standard methods such as cyclization of urea derivatives with malonic acid derivatives. -

Introduction of Substituents:

-

The 2,6-dichlorobenzyl group is introduced via alkylation reactions using appropriate benzyl halides.

-

The pyrazole moiety is attached through nucleophilic substitution or coupling reactions involving pyrazole derivatives.

-

-

Final Modifications:

Methyl groups are introduced at specific positions through controlled alkylation using methylating agents like methyl iodide.

Biological and Pharmacological Insights

This compound belongs to a class of molecules often investigated for their biological activity due to the purine scaffold's relevance in medicinal chemistry. Potential areas of interest include:

-

Antiviral Activity:

Purine derivatives are known to inhibit viral replication by targeting nucleotide synthesis pathways or viral enzymes. -

Anticancer Potential:

The dichlorobenzyl group may enhance cytotoxicity against cancer cells by disrupting metabolic pathways. -

Anti-inflammatory Properties:

Pyrazole-containing compounds have shown promise as inhibitors of inflammatory mediators like cyclooxygenase enzymes.

Applications in Research and Industry

The compound's unique structure makes it valuable for:

-

Drug discovery programs targeting kinase inhibitors or adenosine receptor modulators.

-

Chemical biology studies to probe purine metabolism.

-

Development of agrochemicals due to potential pesticidal properties.

Limitations and Challenges

Despite its potential, challenges include:

-

Limited water solubility may hinder bioavailability.

-

Complex synthesis routes require optimization for large-scale production.

-

Toxicological profiles need thorough evaluation due to the presence of halogenated groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume